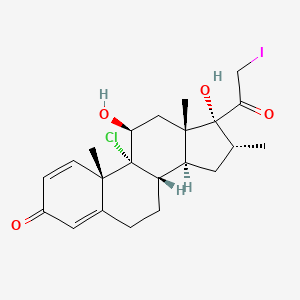Icomethasone 21-Iodide
CAS No.:
Cat. No.: VC18548935
Molecular Formula: C22H28ClIO4
Molecular Weight: 518.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H28ClIO4 |
|---|---|
| Molecular Weight | 518.8 g/mol |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H28ClIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
| Standard InChI Key | VLMSZLQOUFOGSD-CXSFZGCWSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CI)O)C)O)Cl)C |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)Cl)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
Icomethasone 21-Iodide is systematically named according to IUPAC conventions as [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] iodide. Its molecular formula, C₂₂H₂₈ClIO₄, reflects the substitution of a hydroxyl group at C21 with an iodide moiety, distinguishing it from related derivatives like Icomethasone 21-Acetate (C₂₄H₃₁ClO₆) and Icomethasone 21-Mesylate (C₂₃H₃₁ClO₇S) .
Stereochemical Configuration
The compound’s steroid nucleus adopts the 8S,9R,10S,11S,13S,14S,16R,17R configuration, a hallmark of corticosteroids optimized for receptor binding. The iodinated side chain at C21 introduces steric and electronic effects that modulate solubility and metabolic stability compared to non-halogenated esters .
Table 1: Comparative Structural Attributes of Icomethasone Derivatives
| Property | Icomethasone 21-Iodide | Icomethasone 21-Acetate | Icomethasone 21-Mesylate |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₈ClIO₄ | C₂₄H₃₁ClO₆ | C₂₃H₃₁ClO₇S |
| Molecular Weight (g/mol) | 518.813 | 450.9 | 487.01 |
| Halogen/Functional Group | Iodide | Acetate | Mesylate |
| Stereocenters | 8 | 8 | 8 |
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification employs chromatographic techniques (e.g., HPLC, TLC) to isolate the iodide derivative from reaction byproducts. Structural validation relies on spectroscopic methods:
-
Mass Spectrometry (MS): Confirms molecular weight (518.813 Da) .
-
Nuclear Magnetic Resonance (NMR): Resolves stereochemistry and iodide placement .
-
X-ray Crystallography: Validates solid-state conformation, though no public data exists for this specific derivative.
Physicochemical Properties
Spectroscopic Profiles
-
UV-Vis Absorption: Maxima near 240 nm (conjugated diene system) .
-
Infrared (IR) Spectroscopy: Peaks at 1,700 cm⁻¹ (ketone C=O), 3,400 cm⁻¹ (hydroxyl O–H), and 500 cm⁻¹ (C–I stretch) .
Pharmacological and Industrial Applications
Role in Pharmaceutical Analytics
Challenges and Future Directions
Knowledge Gaps
Publicly accessible data on Icomethasone 21-Iodide remains sparse, particularly regarding:
-
In Vivo Toxicology: Acute/chronic toxicity profiles.
-
Metabolic Pathways: Hepatic transformation products.
Research Opportunities
-
Stability Optimization: Co-crystallization or nanoencapsulation to mitigate hydrolysis.
-
Therapeutic Exploration: Anticancer activity via glucocorticoid receptor modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume